molecular formula C16H15NO3S2 B14126088 [(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate

[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate

Cat. No.: B14126088
M. Wt: 333.4 g/mol
InChI Key: FASBCJILQHEBLM-ICFOKQHNSA-N
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Description

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate is a complex organic compound with a unique structure that includes a benzothiopyran ring and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate typically involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one with an appropriate amine and benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate
  • [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino ethanesulfonate

Uniqueness

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino benzenesulfonate is unique due to its specific structural features, such as the benzothiopyran ring and the benzenesulfonate group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15NO3S2

Molecular Weight

333.4 g/mol

IUPAC Name

[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate

InChI

InChI=1S/C16H15NO3S2/c1-12-7-8-16-14(11-12)15(9-10-21-16)17-20-22(18,19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3/b17-15-

InChI Key

FASBCJILQHEBLM-ICFOKQHNSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N/OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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